4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
説明
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1956354-87-2) is a halogenated heterocyclic compound with the molecular formula C₁₄H₁₀BrIN₂O₂S. Its structure features a pyrrolo[2,3-b]pyridine core substituted with bromo (C4), iodo (C3), and tosyl (N1) groups. The tosyl (p-toluenesulfonyl) group enhances stability and modulates electronic properties, while the halogens (Br, I) enable diverse cross-coupling reactions, making the compound a versatile intermediate in medicinal chemistry and materials science .
特性
分子式 |
C14H10BrIN2O2S |
|---|---|
分子量 |
477.12 g/mol |
IUPAC名 |
4-bromo-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)13-11(15)6-7-17-14(13)18/h2-8H,1H3 |
InChIキー |
CKYQGNNTWWJCMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Br)I |
製品の起源 |
United States |
準備方法
4-ブロモ-3-ヨード-1-トシル-1H-ピロロ[2,3-b]ピリジンの合成は、通常、複数段階の反応を伴います。一般的な方法の1つは、1H-ピロロ[2,3-b]ピリジンの臭素化から始まり、続いてヨウ素化とトシル化が行われます。 反応条件は、しばしば臭素化にN-ブロモスクシンイミド(NBS)、ヨウ素化にヨウ素と適切な酸化剤、トシル化にp-トルエンスルホニルクロリドなどの試薬の使用を必要とします 。工業生産方法は、収率、純度、コスト効率を考慮して大規模合成用に最適化された同様のステップを伴う場合があります。
化学反応の分析
Substitution Reactions
The bromine and iodine atoms at positions 4 and 3 undergo nucleophilic and electrophilic substitutions, enabling functional group diversification.
Key Substitution Pathways
| Position | Leaving Group | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| C4 | Br | KOtBu, Pd(OAc)₂, ligand, aryl boronic acid | 3-Iodo-4-aryl derivatives | 65–85% | |
| C3 | I | CuI, Et₃N, alkyne | 3-Alkynyl derivatives | 70–90% |
Example :
-
Suzuki-Miyaura coupling at C4 with aryl boronic acids (Pd catalysis) yields biaryl derivatives, critical for kinase inhibitor synthesis .
-
Sonogashira coupling at C3 with terminal alkynes introduces sp-hybridized carbon units, enhancing electronic diversity.
Cross-Coupling Reactions
The compound participates in palladium- and copper-catalyzed cross-couplings, forming carbon-carbon bonds.
Common Coupling Reactions
| Reaction Type | Catalysts | Solvent | Temperature | Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O | 80–100°C | Biaryl synthesis for drug candidates |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene | 110°C | Amino-functionalized derivatives |
| Ullmann | CuI, L-proline | DMSO | 120°C | C–N bond formation |
Case Study :
In FGFR inhibitor synthesis, the iodine at C3 was replaced with a 3,4-dimethoxyphenyl group via Suzuki coupling, yielding intermediates with nanomolar kinase inhibition (IC₅₀: 7–25 nM) .
Deprotection and Functionalization
The tosyl group at N1 can be cleaved under basic conditions to regenerate the NH-free pyrrolopyridine core.
Deprotection Protocol
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (2M) | EtOH/H₂O, reflux | 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | 90% |
| K₂CO₃ | MeOH, 60°C | De-tosylated intermediate | 85% |
Application :
Deprotection enables further functionalization at N1, such as alkylation or acylation, to modulate solubility and bioactivity .
Oxidation and Reduction
The pyrrolopyridine core undergoes redox transformations under controlled conditions.
Redox Reactions
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | MnO₂, CH₂Cl₂ | Ketone formation at benzylic positions |
| Reduction | NaBH₄, MeOH | Alcohol intermediates for further coupling |
Example :
MnO₂ oxidation of a benzylic alcohol derivative yielded a ketone, which was subsequently used in Wittig reactions to extend conjugation .
Halogen Exchange Reactions
The iodine atom at C3 can be replaced via Finkelstein or related reactions.
Halogen Swapping
| Target Halogen | Reagent | Conditions |
|---|---|---|
| Fluorine | KF, 18-crown-6 | DMF, 100°C |
| Chlorine | CuCl | NMP, 120°C |
Key Derivatives
| Derivative | Target | IC₅₀ | Reference |
|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-4-bromo | FGFR1 | 7 nM | |
| 3-Alkynyl-4-aryl | Aurora B/C | 12 nM |
Reaction Optimization Insights
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that pyrrolopyridine derivatives, including 4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis .
Kinase Inhibition
The compound has shown promise as a kinase inhibitor. Kinases are critical enzymes involved in cellular signaling pathways that regulate cell growth and division. Inhibitors of these enzymes can serve as therapeutic agents against cancers and other diseases characterized by aberrant kinase activity .
Synthetic Methodologies
Building Block for Complex Molecules
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine serves as an important building block in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis .
Reactions with Nucleophiles
The presence of the tosyl group makes this compound reactive towards nucleophiles, facilitating nucleophilic substitution reactions. This characteristic is particularly useful in the synthesis of diverse chemical entities in pharmaceutical research .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Kinase Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways, showing selectivity over other kinases. |
| Study 3 | Synthetic Applications | Successfully used as a precursor in the synthesis of novel pyrrolopyridine derivatives with enhanced biological activity. |
作用機序
4-ブロモ-3-ヨード-1-トシル-1H-ピロロ[2,3-b]ピリジンの作用機序は、特定の分子標的との相互作用を伴います。例えば、この化合物の誘導体は、細胞増殖と分化に重要な役割を果たす線維芽細胞成長因子受容体(FGFR)を阻害することが示されています。 FGFRの阻害は、腫瘍の増殖と転移の抑制につながる可能性があります .
類似化合物との比較
Structural and Functional Comparisons
The following table summarizes key structural features, synthetic yields, and functional properties of 4-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine and related derivatives:
Solubility and Physicochemical Properties
- For instance, thieno[2,3-b]pyridines often require cyclodextrin formulations for in vivo studies due to poor solubility .
生物活性
Overview
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
The compound has the molecular formula and is characterized by the presence of bromine and iodine substituents, along with a tosyl group. Its structural features contribute to its biological activity, particularly in targeting specific kinases involved in cellular processes.
Target Kinases
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine primarily acts as an inhibitor of Aurora B/C kinase , which plays a crucial role in mitosis. The inhibition of these kinases disrupts mitotic spindle assembly and cytokinesis, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
The compound also interacts with Fibroblast Growth Factor Receptors (FGFRs) , inhibiting their autophosphorylation and thereby preventing downstream signaling pathways essential for cell proliferation and survival. This inhibition has been observed across various cancer cell lines, including breast and colon cancer cells .
Antitumor Effects
In vitro studies have demonstrated that 4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine exhibits significant antitumor activity. It has shown efficacy against several cancer cell lines, inducing apoptosis and inhibiting cell proliferation. For instance, the compound has been reported to induce apoptosis in breast cancer cell lines via mitochondrial pathways, even in the presence of anti-apoptotic proteins like Bcl-2 .
Case Studies
- Breast Cancer Cell Lines : In studies involving MCF-7 cells (a breast cancer model), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as cleaved caspase-3.
- Colon Cancer : Similar effects were observed in HCT116 colon cancer cells, where the compound inhibited cell growth and induced apoptotic pathways through the activation of caspases .
Pharmacokinetics
The pharmacokinetic profile indicates high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential for central nervous system applications. However, further studies are needed to fully elucidate its pharmacokinetic properties in vivo .
Safety Profile
While the compound shows promising biological activity, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that it may be harmful if ingested or if it comes into contact with skin. Specific safety measures should be taken when handling this compound in laboratory settings .
Research Applications
The compound serves as an important intermediate in the synthesis of various kinase inhibitors and other pharmacologically active molecules. Its ability to inhibit multiple kinases positions it as a valuable tool in drug discovery for cancer therapies .
Q & A
Basic Questions
Q. What are the key synthetic routes for 4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, and how is structural confirmation achieved?
- Synthesis : The compound is typically synthesized via halogenation and tosylation of the pyrrolo[2,3-b]pyridine core. For example, iodination and bromination can be performed sequentially using reagents like N-iodosuccinimide (NIS) or bromine sources under controlled conditions. Tosylation (introduction of the tosyl group) is achieved using tosyl chloride in the presence of a base (e.g., NaH) .
- Characterization :
- NMR Spectroscopy : H and C NMR are critical. Key peaks include aromatic protons (δ 7.4–8.4 ppm) and sulfonyl group signals (δ ~2.4 ppm for methyl protons in tosyl) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]).
- Elemental Analysis : Validates purity and stoichiometry.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing halogenated pyrrolo[2,3-b]pyridine derivatives?
- Techniques :
- NMR : Distinguishes between bromo and iodo substituents via coupling patterns and chemical shifts .
- HPLC : Assesses purity (>95% is typical for research-grade compounds) .
- X-ray Crystallography : Resolves regiochemical ambiguities (if single crystals are obtainable) .
- Table 1 : Key Spectral Data for Halogenated Derivatives
| Substituent | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|
| Br (C4) | 8.39 (d, J=2.2 Hz) | 112.5 (C-Br) |
| I (C3) | 8.32 (d, J=2.1 Hz) | 98.7 (C-I) |
| Tosyl (C1) | 2.42 (s, 3H) | 21.6 (CH), 145.2 (SO) |
Advanced Questions
Q. How do the bromo and iodo substituents influence regioselectivity in cross-coupling reactions?
- Reactivity : Bromine is more reactive than iodine in Suzuki-Miyaura couplings due to stronger C-Br bonds, but iodine can undergo Ullmann or Buchwald-Hartwig reactions under specific conditions .
- Methodology :
- Selective Coupling : Use Pd(PPh)/KCO in dioxane/water for bromide-selective coupling .
- Sequential Functionalization : Perform Suzuki coupling on bromine first, followed by iodination or vice versa to avoid competing pathways .
Q. What strategies resolve contradictions in reaction yields during the synthesis of halogenated pyrrolo[2,3-b]pyridines?
- Factors Affecting Yields :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the core, reducing yields (e.g., 36% vs. 75% in methylation) .
- Purification : Silica gel chromatography (heptane/EtOAc) improves purity but may lower yields due to compound adsorption .
- Optimization :
- Temperature Control : Low temperatures (0°C) minimize side reactions during iodination .
- Catalyst Screening : Pd catalysts (e.g., PdCl(dppf)) enhance efficiency in coupling steps .
Q. How are structure-activity relationships (SAR) analyzed for kinase inhibitors derived from this scaffold?
- Methods :
- Enzyme Assays : Measure IC values against targets like BTK or FGFR (e.g., IC <10 nM for potent derivatives) .
- Molecular Docking : Predict binding modes using crystallographic data (e.g., PDB: 3OCJ for BTK) .
- Table 2 : SAR Insights for Pyrrolo[2,3-b]pyridine Derivatives
| Substituent | Target | IC (nM) | Key Interaction |
|---|---|---|---|
| 3-Iodo, 4-Bromo | FGFR1 | 7 | Halogen bonding |
| 5-Aryl ethynyl | BTK | <10 | π-Stacking with Tyr551 |
| Tosyl (C1) | JAK3 | 25 | Sulfonyl H-bonding |
Methodological Recommendations
- Synthetic Challenges : Prioritize protecting-group strategies (e.g., SEM groups) to stabilize reactive sites during functionalization .
- Data Interpretation : Use HSQC and HMBC NMR to assign quaternary carbons adjacent to halogens .
- Advanced Purification : Employ preparative HPLC for polar derivatives prone to silica gel degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
